molecular formula C19H13ClN2 B11704938 N-(3-Chlorophenyl)acridin-9-amine

N-(3-Chlorophenyl)acridin-9-amine

Cat. No.: B11704938
M. Wt: 304.8 g/mol
InChI Key: XNOGQBRATHMGLR-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)acridin-9-amine is a chemical compound belonging to the 9-aminoacridine class, which is actively investigated in multiple areas of biomedical research. The core structure of 9-aminoacridine is known for its ability to intercalate into DNA, a property that can lead to cell cycle arrest and apoptosis, making it a valuable scaffold in anticancer research . Derivatives based on this structure have been evaluated against various cancer cell lines, including lung (A-549) and cervical (HeLa) cancers, demonstrating potent anticancer activity . Recent high-throughput screening and validation studies have identified a subset of 9-aminoacridine compounds that selectively abrogate the suppressive functions of regulatory T cells (Tregs) by targeting the transcription factor FoxP3 . This mechanism interferes with FoxP3's DNA-binding activity and inhibits its downstream gene regulation, thereby boosting anti-tumor immune responses. This highlights the significant potential of 9-aminoacridine derivatives like this compound in the development of novel cancer immunotherapies . Furthermore, the 9-aminoacridine pharmacophore has been the subject of structure-activity relationship (SAR) studies in other disease models, such as in scrapie-infected neuroblastoma cells, where substitutions on the acridine core and the distal amine were found to influence bioactivity against pathological prion protein accumulation . In vivo studies on related derivatives also suggest additional pharmacological properties, such as antinociceptive effects mediated by the opioid system . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H13ClN2

Molecular Weight

304.8 g/mol

IUPAC Name

N-(3-chlorophenyl)acridin-9-amine

InChI

InChI=1S/C19H13ClN2/c20-13-6-5-7-14(12-13)21-19-15-8-1-3-10-17(15)22-18-11-4-2-9-16(18)19/h1-12H,(H,21,22)

InChI Key

XNOGQBRATHMGLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ullmann Reaction: One of the most efficient methods for synthesizing acridine derivatives involves the Ullmann reaction.

    Microwave-Assisted Reaction: Another method involves reacting 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for N-(3-Chlorophenyl)acridin-9-amine typically involve large-scale synthesis using the Ullmann reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce modified acridine cores .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing vs. donating groups: Chloro substituents (e.g., 3-Cl-phenyl) favor imino tautomers, improving intercalation and cytotoxicity, while methoxy groups (e.g., 3,5-(OCH₃)₂-phenyl) enhance solubility but may reduce binding affinity .
  • Heterocyclic extensions: Quinoxaline or thiadiazole rings (e.g., ) broaden pharmacological scope by introducing additional interaction sites for enzymes or DNA .
Structural and Tautomeric Considerations
  • Tautomerism: N-(3-Chlorophenyl)acridin-9-amine predominantly exists in the imino form (NH tautomer) in polar solvents, stabilized by the chloro group’s electron-withdrawing effect. In contrast, N-(2-chloroethyl)acridin-9-amine favors the amino form in nonpolar solvents, highlighting substituent-dependent equilibria .
  • Planarity : Chloro-substituted derivatives retain acridine planarity, critical for intercalation, while bulky groups (e.g., tacrine analogs) disrupt binding to orthosteric sites .
Pharmacological Performance
  • Anticancer activity: N-(3-Chloroquinoxalin-2-yl)acridin-9-amine derivatives show IC₅₀ values <10 µM against HT29 and MCF-7 cells, outperforming ampicillin controls . G4 (3,5-dimethoxy analog) exhibits IC₅₀ = 2.3 µM against HL60 cells, attributed to enhanced metal coordination .
  • Anti-inflammatory activity : Thiadiazole-containing analogs () reduce carrageenan-induced edema by 70–80%, comparable to diclofenac, via COX-2 inhibition .

Q & A

Q. What are the common synthetic routes for N-(3-Chlorophenyl)acridin-9-amine, and how can reaction efficiency be optimized?

this compound is typically synthesized via multi-step routes involving nucleophilic substitution or coupling reactions. A validated approach includes microwave-assisted synthesis, which reduces reaction time and improves yield. For example, intermediates like 9-aminoacridine can react with 3-chlorophenyl derivatives under controlled conditions. Reaction progress is monitored via TLC (e.g., Pet ether:Ethyl acetate 3:2), followed by recrystallization from ethanol to purify the product . Optimization strategies include adjusting microwave irradiation parameters and using catalysts to enhance regioselectivity.

Q. How can the structural characterization of this compound be performed using crystallographic techniques?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELX (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and hydrogen-bonding networks . Visualization tools like ORTEP-3 provide graphical representations of molecular geometry and thermal ellipsoids . For non-crystalline samples, complementary techniques such as NMR (for proton environments) and mass spectrometry (for molecular weight confirmation) are recommended.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Standard assays include:

  • Anti-inflammatory activity : Carrageenan-induced rat hind paw edema model to measure inhibition of inflammation .
  • Analgesic activity : Acetic acid-induced writhing test in mice to assess pain response reduction .
  • DNA intercalation : UV-Vis spectroscopy or fluorescence quenching to study binding affinity to DNA duplexes.

Advanced Research Questions

Q. How do substituents on the acridine core influence the DNA-binding affinity of this compound?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., -Cl, -NO₂) at the 3-position of the phenyl ring enhance DNA intercalation by increasing planar rigidity and electrostatic interactions. For instance, chloro substituents improve binding affinity compared to methyl or fluoro groups, as observed in derivatives like N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acridin-9-amine . Computational docking (e.g., AutoDock Vina) can further predict binding modes to specific DNA sequences.

Q. What methodological approaches resolve discrepancies in pharmacological data for acridine derivatives?

Contradictions in activity data often arise from variations in assay conditions or purity. To address this:

  • Cross-validate results : Use orthogonal assays (e.g., both in vitro and cell-based models) for biological activity confirmation.
  • Crystallographic verification : Confirm compound identity and purity via single-crystal X-ray diffraction .
  • Control for aggregation : Perform dynamic light scattering (DLS) to rule out nonspecific aggregation effects in bioassays.

Q. How can hydrogen-bonding patterns in this compound crystals inform drug design?

Graph set analysis (as per Etter’s rules) reveals recurring hydrogen-bond motifs (e.g., R₂²(8) rings) that stabilize crystal packing . These patterns can predict solubility and stability in solid formulations. For example, intermolecular N-H···N bonds between the acridine amine and chlorophenyl groups may influence dissolution rates, a critical factor in bioavailability.

Methodological Notes

  • Synthesis : Prioritize microwave-assisted methods for scalability and reduced byproduct formation .
  • Characterization : Combine crystallography (SHELX/ORTEP) with spectroscopic methods for robust structural confirmation.
  • Biological Testing : Use SAR-guided modifications (e.g., chloro vs. fluoro substituents) to optimize target engagement .

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